

Spectroscopic Data of 3-Cyanobutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyanobutanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-cyanobutanoic acid**, a bifunctional molecule of interest in organic synthesis and pharmaceutical research. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and established principles of Infrared (IR) spectroscopy and Mass Spectrometry (MS) to provide a detailed analysis of its spectral characteristics.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **3-cyanobutanoic acid**. These predictions were generated using established computational algorithms and provide valuable insights into the molecule's structure.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **3-Cyanobutanoic Acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	-COOH
~3.0-3.2	Multiplet	1H	CH
~2.7-2.9	Multiplet	2H	CH ₂
~1.4-1.6	Doublet	3H	CH ₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Cyanobutanoic Acid**

Chemical Shift (ppm)	Carbon Type	Assignment
~175-180	Quaternary	C=O
~118-122	Quaternary	C≡N
~35-40	Methylene (CH ₂)	CH ₂
~25-30	Methine (CH)	CH
~15-20	Methyl (CH ₃)	CH ₃

Infrared (IR) Spectroscopy

The infrared spectrum of **3-cyanobutanoic acid** is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and nitrile functional groups.

Table 3: Expected Infrared Absorption Bands for **3-cyanobutanoic acid**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
2240-2260	Medium, Sharp	C≡N stretch	Nitrile
1700-1725	Strong, Sharp	C=O stretch	Carboxylic Acid
1210-1320	Strong	C-O stretch	Carboxylic Acid
1400-1440	Medium	O-H bend	Carboxylic Acid

The O-H stretching vibration of the carboxylic acid will appear as a very broad band due to hydrogen bonding.^{[1][2]} The nitrile stretch is typically a sharp and easily identifiable peak in a relatively uncongested region of the spectrum.^{[1][2]} The carbonyl stretch of the carboxylic acid will be a strong, sharp absorption.^{[1][2]}

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3-cyanobutanoic acid** is expected to produce a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Key Mass Spectrometry Fragments for **3-Cyanobutanoic Acid**

m/z	Proposed Fragment	Comments
113	[C ₅ H ₇ NO ₂] ⁺	Molecular Ion (M ⁺)
98	[M - CH ₃] ⁺	Loss of a methyl radical
68	[M - COOH] ⁺	Loss of the carboxyl group
45	[COOH] ⁺	Carboxyl cation
41	[CH ₂ =CH-C≡N] ⁺	Result of fragmentation and rearrangement

The fragmentation of butanoic acids in mass spectrometry often involves cleavage adjacent to the carbonyl group.^[3] For **3-cyanobutanoic acid**, the loss of the methyl group and the entire

carboxyl group are anticipated to be significant fragmentation pathways.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-cyanobutanoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.
- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., 300 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters for ^1H and ^{13}C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum.
 - Acquire the broadband proton-decoupled ^{13}C NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the infrared spectrum of the prepared sample.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in **3-cyanobutanoic acid**.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

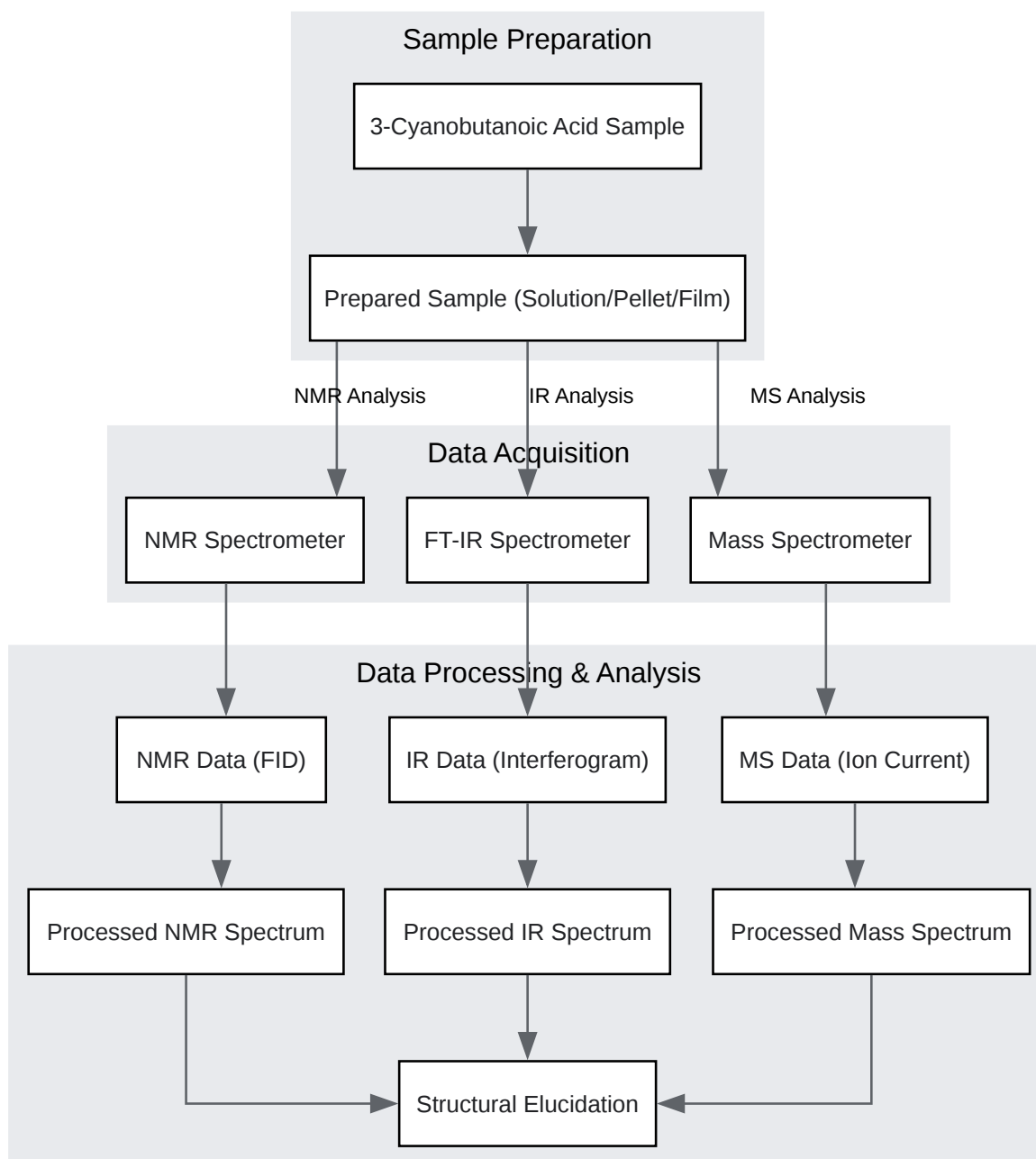
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

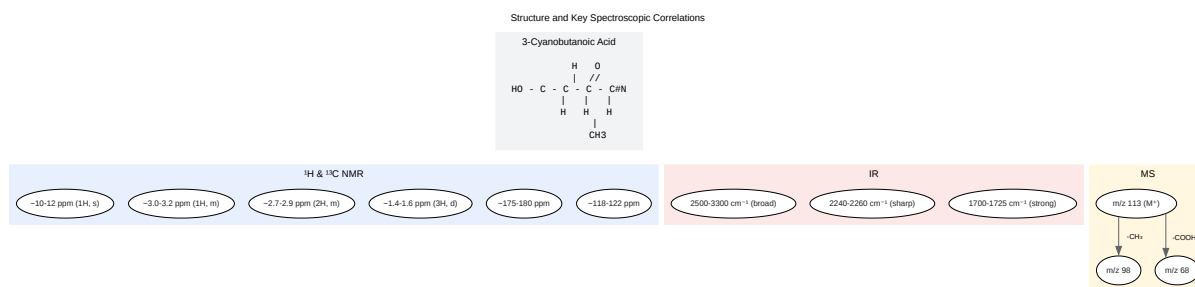
The following diagrams illustrate the logical relationships in spectroscopic analysis and the structure of the target molecule.

General Workflow for Spectroscopic Analysis



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Caption: A diagram illustrating the general workflow of spectroscopic analysis.



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Caption: Key structural features and their expected spectroscopic signals.

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